molecular formula C23H29N3O2 B11397083 N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide

N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide

Cat. No.: B11397083
M. Wt: 379.5 g/mol
InChI Key: QJXDUMILCFKIHU-UHFFFAOYSA-N
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Description

N-{3-[1-(2-Cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide is a complex organic compound that features a benzodiazole ring, a furan ring, and a cyclohexylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(2-Cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Attachment of the Cyclohexylethyl Group: This step involves the alkylation of the benzodiazole ring using cyclohexylethyl halides under basic conditions.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Coupling of the Furan Ring with the Benzodiazole Derivative: This final step involves the formation of an amide bond between the furan-2-carboxylic acid and the benzodiazole derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction of the benzodiazole ring can yield dihydrobenzodiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Furan-2,3-diones

    Reduction: Dihydrobenzodiazole derivatives

    Substitution: Various substituted benzodiazole derivatives

Scientific Research Applications

N-{3-[1-(2-Cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-{3-[1-(2-Cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular pathways. For example, the compound may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide: Similar structure but lacks the cyclohexylethyl group.

    1-(2-Cyclohexylethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide: Contains a pyrazole ring instead of a benzodiazole ring.

Uniqueness

N-{3-[1-(2-Cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide is unique due to the combination of its benzodiazole and furan rings, along with the cyclohexylethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propyl]furan-2-carboxamide

InChI

InChI=1S/C23H29N3O2/c27-23(21-12-7-17-28-21)24-15-6-13-22-25-19-10-4-5-11-20(19)26(22)16-14-18-8-2-1-3-9-18/h4-5,7,10-12,17-18H,1-3,6,8-9,13-16H2,(H,24,27)

InChI Key

QJXDUMILCFKIHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4

Origin of Product

United States

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